Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Catalog No.
S1795996
CAS No.
119495-09-9
M.F
C96H144CuN8O8
M. Wt
1601.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29...

CAS Number

119495-09-9

Product Name

Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

IUPAC Name

copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C96H144CuN8O8

Molecular Weight

1601.79

InChI

InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2

SMILES

CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2]

Organic Photovoltaics (OPV)

Scientific Field: Material Science and Engineering

Application Summary: Copper(II) phthalocyanine is utilized in the fabrication of organic photovoltaic cells due to its excellent optical properties and high molecular symmetry. It serves as a semiconductor layer within the OPV structure.

Experimental Procedures: The compound is typically deposited onto substrates like ITO (Indium Tin Oxide) using spin-coating or vacuum sublimation techniques. Parameters such as film thickness, uniformity, and annealing temperatures are crucial for optimal device performance.

Results: OPVs containing Copper(II) phthalocyanine have demonstrated power conversion efficiencies (PCE) up to 4.2%, with specific configurations achieving short-circuit current density (Jsc) of 53.1 mA/cm² and open-circuit voltage (Voc) of 0.57 V .

Organic Light-Emitting Diodes (OLED)

Scientific Field: Optoelectronics

Application Summary: This compound is used in OLEDs for its charge injection properties, enhancing the stability and efficiency of the display panels.

Experimental Procedures: In OLED device stacks, Copper(II) phthalocyanine layers are introduced between the anode and other organic layers to facilitate charge carrier injection and transport.

Results: Devices incorporating this material have achieved maximum luminance of 17,200 Cd/m² and turn-on voltages as low as 7.5 V, indicating its effectiveness in improving OLED performance .

Gas Sensing

Scientific Field: Sensor Technology

Application Summary: Copper(II) phthalocyanine-based nanostructures are employed as highly sensitive gas sensors, particularly for chlorine (Cl₂) detection at room temperature.

Experimental Procedures: Nanowires and nanoflowers of the compound are grown on glass substrates using a solution-based self-assembly technique. The gas sensing properties are evaluated through changes in electrical resistance upon exposure to Cl₂.

Results: These nanostructures have shown a linear response for Cl₂ concentrations ranging from 5 to 1500 ppb, with detection limits as low as 5 ppb .

Electrochromic Devices

Scientific Field: Smart Materials

Application Summary: The electrochromic properties of Copper(II) phthalocyanine are harnessed in devices that change color upon the application of an electric field.

Experimental Procedures: Thin films of the compound are integrated into electrochromic devices, where their color change is triggered by redox reactions under an applied voltage.

Results: The color modulation capabilities of these devices are significant, with rapid response times and high coloration efficiency, making them suitable for smart window applications .

Photodiodes

Scientific Field: Semiconductor Physics

Application Summary: Copper(II) phthalocyanine is used in photodiodes for its photoconductivity and ability to generate photocurrent upon light absorption.

Experimental Procedures: The compound is deposited as a thin film on substrates to form p-n junctions. The performance is measured by the photocurrent generated under illumination.

Results: Photodiodes with Copper(II) phthalocyanine exhibit enhanced photoresponse, with significant improvements in responsivity and detectivity .

Nonlinear Optics

Scientific Field: Photonics

Application Summary: Due to its high molecular symmetry and optical properties, Copper(II) phthalocyanine is studied for its potential in nonlinear optical applications.

Experimental Procedures: The nonlinear optical behavior is investigated using techniques like Z-scan and pump-probe spectroscopy, focusing on parameters such as intensity and wavelength of the incident light.

Results: The material has shown promising results in terms of high third-order nonlinear susceptibility, which is essential for applications like optical switching and modulation .

Dye-Sensitized Solar Cells (DSSC)

Scientific Field: Renewable Energy Technology

Application Summary: This compound is used as a sensitizer dye in DSSCs to enhance the absorption of light and improve the conversion efficiency of solar cells.

Experimental Procedures: The compound is applied to a semiconductor surface, typically titanium dioxide (TiO₂), and exposed to light to generate an electric current through the photovoltaic effect.

Results: DSSCs utilizing Copper(II) phthalocyanine have shown an increase in the power conversion efficiency, with some studies reporting efficiencies of over 5% .

Liquid Crystal Displays (LCD)

Scientific Field: Display Technology

Application Summary: Due to its unique electro-optical properties, this compound is used in LCDs to control light polarization and improve display quality.

Experimental Procedures: Copper(II) phthalocyanine is incorporated into the liquid crystal matrix, where it influences the alignment and behavior of the liquid crystals under an electric field.

Results: LCDs with this compound exhibit better contrast ratios and response times, contributing to clearer and more vibrant displays .

Antimicrobial Coatings

Scientific Field: Biomedical Engineering

Application Summary: The compound’s antimicrobial properties make it suitable for use in coatings that prevent the growth of bacteria and other microorganisms.

Experimental Procedures: Surfaces are coated with a thin layer of Copper(II) phthalocyanine, which interacts with microbes to inhibit their growth and proliferation.

Results: Coated surfaces demonstrate significant reductions in microbial colonization, showing potential for use in medical devices and hospital environments .

Catalysis

Scientific Field: Chemical Engineering

Application Summary: Copper(II) phthalocyanine serves as a catalyst in various chemical reactions, including oxidation and reduction processes.

Experimental Procedures: The compound is used as a homogeneous or heterogeneous catalyst, depending on the reaction conditions and desired outcomes.

Results: Reactions catalyzed by Copper(II) phthalocyanine show increased rates and yields, highlighting its effectiveness as a catalyst .

Photodynamic Therapy (PDT)

Scientific Field: Oncology

Application Summary: This phthalocyanine derivative is explored for its use in PDT, a treatment method that uses light-sensitive compounds to kill cancer cells.

Experimental Procedures: The compound is administered to the patient and activated by a specific wavelength of light, leading to the production of reactive oxygen species that destroy cancer cells.

Results: Studies have shown that Copper(II) phthalocyanine can effectively target and eliminate cancer cells, offering a potential treatment option for certain types of cancer .

Electronic Ink (E-Ink)

Scientific Field: Printed Electronics

Application Summary: The compound’s color-changing properties under electric fields make it suitable for use in electronic ink applications.

Experimental Procedures: Copper(II) phthalocyanine is incorporated into microcapsules that change color when an electric charge is applied, forming the basis of E-Ink displays.

Results: E-Ink displays using this compound have shown improved color range and stability, making them attractive for e-readers and other electronic paper applications .

Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene is a complex organic compound featuring a copper ion coordinated with a highly substituted phthalocyanine structure. Its intricate molecular architecture includes multiple octoxy substituents that enhance its solubility and stability in various solvents. The compound's molecular formula is C64H80CuN8O8C_{64}H_{80}CuN_8O_8 with a molecular weight of approximately 1152.9 g/mol. This compound is characterized by its unique electronic properties due to the presence of the copper metal center and the extensive conjugated system provided by the phthalocyanine framework.

The chemical reactivity of Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20... can be categorized into several types:

  • Oxidation Reactions: The compound can act as an electron acceptor in oxidation processes.
  • Reduction Reactions: It has been shown to facilitate the reduction of various substrates in electro

Research into the biological activity of Copper;6,7,... indicates that it may possess antimicrobial properties due to the copper ion's known biocidal effects. Additionally, compounds of this nature are often investigated for their roles in photodynamic therapy and as potential agents in cancer treatment due to their ability to generate reactive oxygen species upon light activation.

The synthesis of Copper;6,... typically involves several steps:

  • Preparation of Phthalocyanine Precursors: This may include the reaction of substituted anilines with phthalic anhydride.
  • Metal Coordination: Copper salts are then introduced to form the metal complex through heating or refluxing conditions.
  • Functionalization: The octoxy groups are added via nucleophilic substitution reactions on suitable precursors.

These methods allow for the precise control over the functional groups attached to the phthalocyanine core.

Copper;6,... finds applications across various fields:

  • Dyes and Pigments: Used in the production of vibrant pigments due to its intense color properties.
  • Photovoltaics: Its electronic properties make it suitable for use in solar cells as a light-harvesting material.
  • Catalysis: Employed in catalytic processes for organic transformations and environmental applications.

Copper;6,... shares structural similarities with several compounds:

Compound NameMolecular FormulaKey Features
Copper(II) PhthalocyanineC32H18CuN8C_{32}H_{18}CuN_8Lacks extensive substitution but retains similar electronic properties
Nickel(II) Octabutoxy PhthalocyanineC64H80NiN8O8C_{64}H_{80}NiN_8O_8Similar structure but with nickel affecting its reactivity
Cobalt(II) PhthalocyanineC32H18CoN8C_{32}H_{18}CoN_8Different metal center alters electron transport characteristics

These comparisons highlight the uniqueness of Copper;6,... due to its specific substituents and metal coordination which influence its chemical behavior and applications significantly compared to other phthalocyanine derivatives.

Dates

Modify: 2024-04-14

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